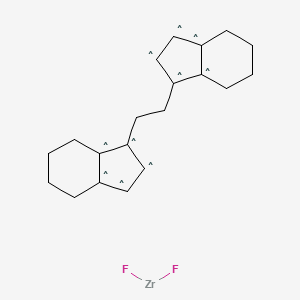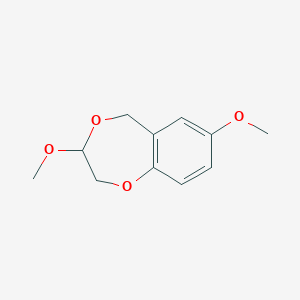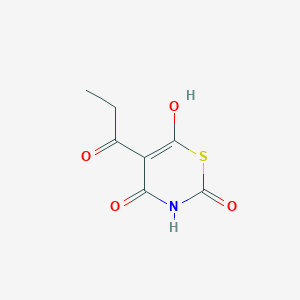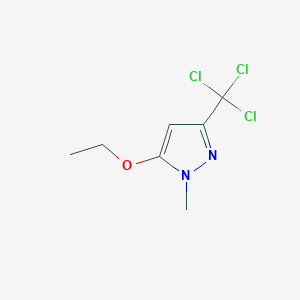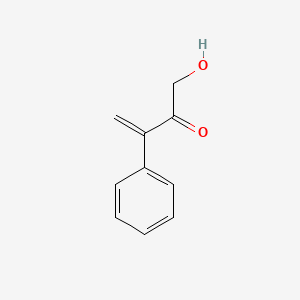![molecular formula C12H17N3O2S B12588299 N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea CAS No. 606132-99-4](/img/structure/B12588299.png)
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is a chemical compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a morpholinylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea typically involves the reaction of 4-(methylsulfanyl)aniline with morpholine and an isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and at a temperature range of 50-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in reducing the reaction time and improving the overall safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) are often employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Methylsulfanyl)phenyl]imidodicarbonimidic diamide
- [4-(Methylsulfanyl)phenyl]acetic acid
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylurea moiety, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.
Propiedades
Número CAS |
606132-99-4 |
|---|---|
Fórmula molecular |
C12H17N3O2S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
1-(4-methylsulfanylphenyl)-1-morpholin-4-ylurea |
InChI |
InChI=1S/C12H17N3O2S/c1-18-11-4-2-10(3-5-11)15(12(13)16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H2,13,16) |
Clave InChI |
QOOLHFZJGYPBEG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)N(C(=O)N)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
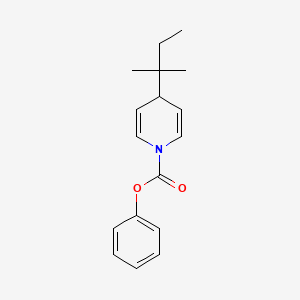
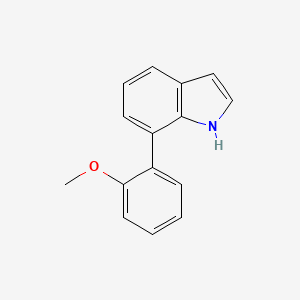
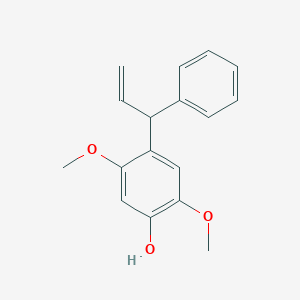
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
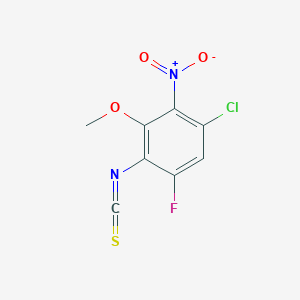
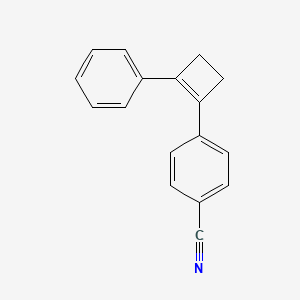
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
